3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-2-yl)methyl]propanamide
Description
This compound features a central 1,3-thiazole core substituted at position 4 with a propanamide chain. The thiazole ring is further functionalized at position 2 with a phenylcarbamoyl amino group [(phenylcarbamoyl)amino], while the propanamide moiety is linked to a pyridin-2-ylmethyl group. The molecular formula is inferred as C19H19N5O2S, with a molecular weight of approximately 389.45 g/mol.
Properties
IUPAC Name |
3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c25-17(21-12-15-8-4-5-11-20-15)10-9-16-13-27-19(23-16)24-18(26)22-14-6-2-1-3-7-14/h1-8,11,13H,9-10,12H2,(H,21,25)(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYXLCUVYUXWJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-2-yl)methyl]propanamide is a complex organic compound notable for its structural features, including a thiazole ring and a phenylcarbamoyl group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiazole ring can engage in hydrogen bonding and π-π interactions, while the phenylcarbamoyl group may enhance binding affinity to target proteins. This dual interaction can potentially inhibit enzymatic activity or modulate receptor functions, making it a candidate for therapeutic applications.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses in cellular models.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Potential inhibition of proteases | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Anti-inflammatory | Modulation of cytokine production |
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of thiazole derivatives on specific proteases. The results indicated that compounds structurally similar to this compound exhibited significant inhibition of the NS3 protease, which is crucial in viral replication pathways.
Case Study 2: Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy of thiazole derivatives against various bacterial strains. The results demonstrated that certain derivatives showed promising activity, suggesting that modifications in the side chains could enhance their effectiveness as antimicrobial agents.
Case Study 3: Anti-inflammatory Properties
Research focusing on inflammatory responses in cellular models revealed that the compound could significantly reduce the production of pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases.
Comparison with Similar Compounds
1,3,4-Oxadiazole-Based Analogs (Compounds 7c–7f, 7l)
Structural Features :
Physical Properties :
Bioactivity :
Chloropyridinyl-Propanamide Derivatives (Compound 4)
Structural Features :
- Compound 4 (3-[(5-Chloropyridin-2-Yl)Amino]-N-[(Phenylcarbamoyl)Amino]Propanamide) replaces the thiazole ring with a 5-chloropyridin-2-yl group .
Bioactivity :
Cyclohexylcarbamoyl Analogs (Compound in )
Structural Features :
- 3-{2-[(Cyclohexylcarbamoyl)Amino]-1,3-Thiazol-4-Yl}-N-[(Pyridin-4-Yl)Methyl]Propanamide substitutes the phenyl group with cyclohexyl and uses pyridin-4-ylmethyl instead of pyridin-2-ylmethyl .
Molecular Properties :
- Molecular formula C19H25N5O2S (MW: 387.5 g/mol).
Fluorophenyl-Thiazole Derivatives (Compound in )
Structural Features :
- 3-(1-{2-[(2-Fluorophenyl)Amino]-1,3-Thiazol-4-Yl}-N-(2-Methoxyethyl)Formamido)-N-(2-Methoxyethyl)Propanamide introduces a fluorophenyl group and methoxyethyl substituents .
Bioactivity :
Autotaxin Inhibitors ()
Structural Features :
Bioactivity :
- Varied potency highlights the sensitivity of thiazole derivatives to substituent effects. The target compound’s simpler structure may offer synthetic advantages but lower specificity .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
